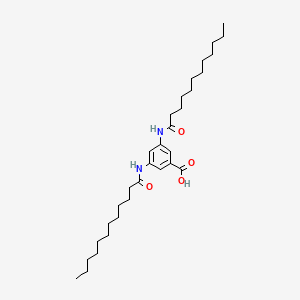

3,5-Bis(dodecanoylamino)benzoic acid

Description

3,5-Bis(dodecanoylamino)benzoic acid is a benzoic acid derivative featuring two dodecanoylamino (-NHCOC₁₁H₂₃) substituents at the 3- and 5-positions of the aromatic ring. The compound combines a polar carboxylic acid group with long hydrophobic alkyl chains, making it amphiphilic.

Properties

Molecular Formula |

C31H52N2O4 |

|---|---|

Molecular Weight |

516.8 g/mol |

IUPAC Name |

3,5-bis(dodecanoylamino)benzoic acid |

InChI |

InChI=1S/C31H52N2O4/c1-3-5-7-9-11-13-15-17-19-21-29(34)32-27-23-26(31(36)37)24-28(25-27)33-30(35)22-20-18-16-14-12-10-8-6-4-2/h23-25H,3-22H2,1-2H3,(H,32,34)(H,33,35)(H,36,37) |

InChI Key |

JGRRCEIUQOAGPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(dodecanoylamino)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(dodecanoylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction: The amide groups can be reduced to amines under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylate derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3,5-Bis(dodecanoylamino)benzoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(dodecanoylamino)benzoic acid is largely dependent on its structural features. The dodecanoylamino groups can interact with biological membranes, potentially disrupting their integrity and leading to antimicrobial effects. The benzoic acid core can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

| Compound Name | Substituents (Positions 3 & 5) | Functional Features |

|---|---|---|

| 3,5-Bis(dodecanoylamino)benzoic acid | Dodecanoylamino (-NHCOC₁₁H₂₃) | Amphiphilic, hydrophobic alkyl chains |

| 3,5-Bis(trifluoromethyl)benzoic acid | Trifluoromethyl (-CF₃) | Electron-withdrawing, high thermal stability |

| 3,5-Bis(benzyloxy)benzoic acid | Benzyloxy (-OCH₂C₆H₅) | Bulky aromatic groups, steric hindrance |

| 3,5-Bis[(BOC-amino)methyl]benzoic acid | tert-Butoxycarbonyl (BOC)-protected amines | Enhanced solubility, stability in peptide synthesis |

| 3,5-Bis(tert-butyl)-2-hydroxybenzoic acid | tert-Butyl (-C(CH₃)₃), hydroxyl (-OH) | Antioxidant properties, steric hindrance |

- Key Observations: Hydrophobicity: The dodecanoylamino groups impart significant hydrophobicity compared to trifluoromethyl or benzyloxy substituents, favoring applications in lipid membranes or micellar systems . Electron Effects: Trifluoromethyl groups (-CF₃) are electron-withdrawing, reducing the aromatic ring’s electron density and altering reactivity in electrophilic substitution reactions . Steric Effects: Bulky substituents like benzyloxy or tert-butyl groups hinder molecular packing, lowering melting points and influencing crystallinity .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Compound Name | Melting Point (°C) | Solubility Profile |

|---|---|---|

| 3,5-Bis(trifluoromethyl)benzoic acid | 140–144 | Soluble in organic solvents (e.g., MeCN) |

| 3,5-Bis(benzyloxy)benzoic acid | Not reported | Moderate in polar aprotic solvents |

| This compound | Estimated <100 | Low water solubility, soluble in lipids |

| 3,5-Bis(tert-butyl)-2-hydroxybenzoic acid | Not reported | Soluble in ethanol, DMSO |

- Key Observations: Melting Points: Trifluoromethyl derivatives exhibit higher melting points due to strong intermolecular interactions (e.g., dipole-dipole), whereas long alkyl chains (dodecanoylamino) likely reduce crystallinity . Solubility: BOC-protected derivatives (e.g., 3,5-Bis[(BOC-amino)methyl]benzoic acid) show improved solubility in polar solvents, aiding synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.